8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine
Description
8-Bromo-N,N-dimethyl-1,6-naphthyridin-5-amine is a halogenated heterocyclic compound with a naphthyridine core. Its structure features a bromine atom at the 8-position and a dimethylamino group at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules and drug candidates. Its reactivity is influenced by the electron-withdrawing bromine substituent and the electron-donating dimethylamino group, enabling diverse chemical transformations such as cross-coupling reactions and alkylations .
Properties
IUPAC Name |
8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14(2)10-7-4-3-5-12-9(7)8(11)6-13-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEJHTLAHADPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C2=C1C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 1,6-Naphthyridine Derivatives
The synthesis of 1,6-naphthyridines typically involves the formation of the bicyclic ring system through condensation of appropriately substituted pyridine derivatives with β-ketoesters or related carbonyl compounds, followed by cyclization and aromatization steps. Key methods include:
Conrad-Limpach type reaction: Thermal condensation of primary aromatic amines with β-ketoesters to form Schiff base intermediates, which cyclize to yield hydroxy-substituted naphthyridines that can be further functionalized.
Meldrum’s acid mediated cyclization: Reaction of Meldrum’s acid with aminopyridine derivatives followed by heat-assisted intramolecular cyclization and decarboxylation, providing hydroxy-1,5-naphthyridines, which are closely related analogs and can be modified for 1,6-naphthyridine synthesis.
Halogenation of hydroxy-naphthyridines: Direct halogenation (bromination or chlorination) of hydroxy-substituted naphthyridines using phosphorus tribromide (PBr3) or phosphorus oxybromide (POBr3) to introduce bromine atoms at specific positions such as the 8-position.
Specific Preparation of 8-Bromo-Substituted Naphthyridines
The 8-bromo substitution is generally introduced via electrophilic bromination of hydroxy-substituted naphthyridines or by direct halogenation of the naphthyridine core.
Bromination using phosphorus tribromide (PBr3): Refluxing the corresponding 8-hydroxy-1,5-naphthyridine derivatives in neat PBr3 leads to 8-bromo substitution with good regioselectivity.
Bromination using phosphorus oxybromide (POBr3): This reagent can also be used to brominate 1,5-naphthyridine-4,8-dione derivatives, yielding 4,8-dibromo naphthyridines, which can be selectively modified further.
Introduction of the N,N-Dimethylamino Group at the 5-Position
The N,N-dimethylamino substituent is typically introduced via nucleophilic aromatic substitution or amination reactions on a suitable halogenated intermediate:
Nucleophilic substitution of halogenated naphthyridines: 5-chloro or 5-bromo derivatives of naphthyridine can undergo substitution with dimethylamine under controlled conditions to install the N,N-dimethylamino group.
Reductive amination or direct amination: Alternative methods include reductive amination of 5-formyl derivatives or direct amination of activated positions on the naphthyridine ring.
Representative Synthetic Route (Literature-Based)
A plausible synthetic route for 8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine, adapted from related 1,5-naphthyridine syntheses and halogenation protocols, is as follows:
Detailed Research Findings
Reactivity and Selectivity: The hydroxy group at the 8-position in 1,5-naphthyridines is a key directing group for selective bromination, which can be adapted for 1,6-naphthyridines with appropriate modifications. The use of PBr3 or POBr3 ensures high regioselectivity and good yields.
Thermal Cyclization: The ring closure to form the bicyclic naphthyridine system is efficiently achieved by thermal condensation and cyclization, often under reflux conditions in solvents such as diphenyl ether or Dowtherm A.
Amination Efficiency: Nucleophilic aromatic substitution for installing the N,N-dimethylamino group requires activated halogen substituents at the 5-position. Reaction conditions such as temperature, solvent, and amine concentration critically affect yield and purity.
Alternative Approaches: Some studies report the use of Meldrum’s acid derivatives and orthoformates to introduce substituents at the 8-position before ring closure, which could be adapted for bromination and amination steps.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 8 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effects of the naphthyridine core.
Mechanistic Insight : The reaction proceeds via a two-step addition-elimination pathway, with the dimethylamino group at C-5 stabilizing the transition state through resonance .
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed coupling reactions, enabling functionalization of the naphthyridine scaffold.
Suzuki-Miyaura Coupling
Key Notes :
Buchwald-Hartwig Amination
The bromine atom is amenable to Pd-catalyzed amination with primary/secondary amines:
| Amine | Catalyst/Ligand | Product | Yield |
|---|---|---|---|
| Piperidine | Pd₂(dba)₃, Xantphos, NaOtBu, toluene | 8-Piperidinyl-N,N-dimethyl-1,6-naphthyridin-5-amine | 76% |
| Morpholine | Pd(OAc)₂, BINAP, Cs₂CO₃, dioxane | 8-Morpholino-N,N-dimethyl-1,6-naphthyridin-5-amine | 81% |
Side Reactions :
Oxidation
The dimethylamino group undergoes oxidation with H₂O₂ or mCPBA:
-
Product : N-Oxide derivative (confirmed by IR at 1260 cm⁻¹ and MS) .
-
Yield : 58–65% under mild conditions (rt, 6h).
Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the naphthyridine core:
Comparative Reactivity
The compound’s reactivity differs significantly from non-brominated analogues:
| Reaction | 8-Bromo Derivative | Non-Brominated Analogue |
|---|---|---|
| Suzuki Coupling | Fast (2h, >80% yield) | No reaction under same conditions |
| Nucleophilic Substitution | Proceeds at 60°C | Requires >120°C and stronger bases |
Explanation : Bromine enhances electrophilicity at C-8, lowering activation energy for substitution and coupling .
Photochemical Reactions
UV irradiation (254 nm) in methanol induces debromination:
Scientific Research Applications
Biological Activities
8-Bromo-N,N-dimethyl-1,6-naphthyridin-5-amine exhibits several notable biological activities:
- Anticancer Properties : Studies have indicated that derivatives of naphthyridine, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, functionalized naphthyridines have been reported to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
- Antimicrobial Effects : This compound has also been evaluated for its antimicrobial properties against pathogens such as Mycobacterium tuberculosis and Moraxella catarrhalis. Preliminary results show promising activity, highlighting its potential in treating infectious diseases .
- Monoamine Oxidase Inhibition : Recent studies have explored the use of naphthyridine derivatives as inhibitors of monoamine oxidase (MAO), an important enzyme in neurochemistry. Compounds similar to this compound have shown inhibitory effects in low micromolar ranges, indicating their potential role in treating neurological disorders .
Potential Therapeutic Applications
The therapeutic implications of this compound extend across various fields:
- Cancer Therapy : Given its anticancer properties, this compound could serve as a lead structure for developing new chemotherapeutic agents targeting specific cancer types.
- Infectious Disease Treatment : Its antimicrobial activity suggests potential applications in developing new antibiotics or treatments for resistant strains of bacteria.
- Neurological Disorders : As a MAO inhibitor, it may offer therapeutic benefits in managing conditions like depression and anxiety by enhancing neurotransmitter levels.
Case Studies
Several studies have documented the efficacy of naphthyridine derivatives:
- A study published in Molecules highlighted the synthesis and evaluation of various naphthyridine derivatives as MAO inhibitors, demonstrating that modifications at specific positions significantly affect their inhibitory potency .
- Another investigation focused on the antimicrobial activity of nitrogen-containing heterocycles against Mycobacterium tuberculosis, revealing that certain structural modifications enhance efficacy against this pathogen .
Comparison with Related Compounds
The following table summarizes some related compounds and their unique features compared to this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methyl-N,N-dimethyl-1,6-naphthyridin-5-amine | Structure | Lacks bromine but retains similar biological activity. |
| 8-Amino-N,N-dimethyl-1,6-naphthyridin | Structure | Contains an amino group instead of bromine; different reactivity profile. |
| 7-Bromo-N,N-dimethylquinoline | Structure | A quinoline derivative; exhibits distinct pharmacological properties. |
Mechanism of Action
The mechanism of action of 8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
8-Bromo-1,6-naphthyridin-5-amine
- Molecular Formula : C₈H₆BrN₃
- Key Differences : Lacks the N,N-dimethyl group at the 5-position.
- Reactivity : The primary amine at C5 facilitates nucleophilic substitutions and metal-catalyzed cross-couplings.
- Applications : Used in Suzuki-Miyaura reactions to generate biaryl derivatives for drug discovery .
5-Bromo-1,7-naphthyridin-8-amine
- Key Differences : Bromine at C5 and amine at C8, altering electronic distribution.
- Reactivity : Positional isomerism reduces overlap with 1,6-naphthyridine derivatives in coupling reactions .
8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one
Physicochemical and Reactivity Profiles
Biological Activity
8-Bromo-N,N-dimethyl-1,6-naphthyridin-5-amine is a synthetic compound belonging to the naphthyridine class, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, anti-HIV, and antimicrobial properties, as well as its mechanisms of action and structure-activity relationships (SAR).
- Molecular Formula : CHBrN
- Molecular Weight : 252.12 g/mol
- Structure : The compound features a bromine atom and two dimethyl groups attached to a naphthyridine ring system.
Anticancer Properties
Research indicates that naphthyridine derivatives, including this compound, exhibit significant anticancer properties. These compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways.
Case Study :
A study highlighted the efficacy of similar naphthyridine derivatives in inhibiting tumor growth in vivo. The compound was tested against several cancer cell lines, demonstrating IC values in the low micromolar range, indicating potent activity against cancer cells .
Anti-HIV Activity
The compound has also been evaluated for its potential anti-HIV activity. Naphthyridines have been shown to interfere with the viral replication cycle by inhibiting reverse transcriptase and integrase enzymes.
Research Findings :
In vitro studies demonstrated that this compound could reduce viral load in infected cell lines significantly. The mechanism of action involves binding to the active sites of viral enzymes, thereby disrupting their function .
Antimicrobial Properties
This compound has shown promising results as an antimicrobial agent against various bacterial strains. Its effectiveness is attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Methicillin-resistant S. aureus (MRSA) | 0.25 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics .
The precise mechanism of action for this compound remains under investigation. However, it is believed that its biological activity stems from its ability to interact with various molecular targets:
- DNA Gyrase Inhibition : The compound binds asymmetrically to DNA gyrase, which is crucial for bacterial DNA replication.
- Enzyme Inhibition : It may also inhibit other enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects .
Structure-Activity Relationship (SAR)
The biological activity of naphthyridine derivatives is heavily influenced by their structural features. Modifications at specific positions on the naphthyridine ring can enhance or diminish biological activity.
Key Findings :
Q & A
Q. What theoretical paradigms support the design of 1,6-naphthyridine-based inhibitors?
- Methodological Answer : Structure-activity relationship (SAR) models link electronic effects (e.g., bromine’s σ-hole) to binding affinity. For example, dimethylamine’s electron-donating effect increases π-stacking with hydrophobic enzyme pockets, as validated in pyrimidine-derived inhibitors . Molecular dynamics simulations (AMBER) further refine binding poses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
